molecular formula C17H18N2O B2718017 (4-(Dimethylamino)phenyl)(indolin-1-yl)methanone CAS No. 392289-96-2

(4-(Dimethylamino)phenyl)(indolin-1-yl)methanone

Cat. No.: B2718017
CAS No.: 392289-96-2
M. Wt: 266.344
InChI Key: MGDLQPLWPGCJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Dimethylamino)phenyl)(indolin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and biochemical research. This molecule features a methanone core bridging a 4-(dimethylamino)phenyl group and an indoline moiety. The indoline scaffold is a privileged structure in drug discovery, known to be a key pharmacophore in a wide range of biologically active compounds and is found in various clinical and investigational drugs . Indole and indoline derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties, making them a versatile scaffold for developing new therapeutic agents . Furthermore, research into indole-modified derivatives of established pharmaceuticals, such as tamoxifen, has shown promise in improving therapeutic efficacy for conditions like estrogen receptor-positive breast cancer, underscoring the value of this structural class in drug design and development . This compound is supplied for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[4-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-18(2)15-9-7-14(8-10-15)17(20)19-12-11-13-5-3-4-6-16(13)19/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDLQPLWPGCJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Dimethylamino)phenyl)(indolin-1-yl)methanone typically involves the reaction of 4-(dimethylamino)benzaldehyde with indoline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

(4-(Dimethylamino)phenyl)(indolin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(Dimethylamino)phenyl)(indolin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(Dimethylamino)phenyl)(indolin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Methanone Derivatives

Structural Analogues with Varying Aromatic Substituents
Compound Name Substituents Key Features
(4-(Dimethylamino)phenyl)(indolin-1-yl)methanone Indoline, 4-dimethylaminophenyl Amorphous solid; IR: C=O (1675 cm⁻¹), NH (3361 cm⁻¹); mp 141–143°C
4-Amino-3-(1H-indol-1-yl)phenylmethanone Indole, 4-hydroxyphenyl Anti-inflammatory/antifungal activity; ADMET-compliant (oral bioavailability)
Bis[4-(dimethylamino)phenyl]methanone Two 4-dimethylaminophenyl groups Degradation product of malachite green; non-toxic
(4-Phenyl-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanone Imidazole, trimethoxyphenyl HRMS: [M+H]+ 339.1423; HPLC retention: 6.40 min; 95% purity

Key Observations :

  • Electron-Donating Groups: The 4-dimethylamino group in the target compound enhances solubility and electron density, contrasting with hydroxyl or methoxy substituents in analogues like 4-hydroxyphenylmethanone, which prioritize hydrogen bonding .
  • Biological Activity: The indoline/indole hybrid structure in the target compound and [4-amino-3-(1H-indol-1-yl)phenyl]methanone derivatives enables interactions with biological targets like ergosterol biosynthesis enzymes, unlike imidazole-based methanones, which show tubulin polymerization inhibition .

Key Observations :

  • The target compound’s synthesis via reductive transamidation is more efficient than Fischer indole routes (50% yield) but less scalable than Friedel-Crafts methods .
  • Microwave-assisted synthesis (e.g., for (4-(dimethylamino)quinolinyl)(phenyl)methanone) achieves higher yields (71%) but requires specialized equipment .
Physicochemical and Spectroscopic Properties
Compound Exact Mass (Da) HRMS [M+H]+ ¹H NMR (δ, ppm) HPLC Purity
This compound Not reported Not reported NH₂: δ 10.98 (broad, D₂O exchange) >95%
(4-Hydroxyphenyl)(imidazol-2-yl)methanone 280.0800 281.0967 Aromatic H: δ 6.75–7.85 99.8%
Bis[4-(dimethylamino)phenyl]methanone 296.1525 Not reported Not reported N/A

Key Observations :

  • Imidazole-based methanones exhibit higher HPLC purity (99.8%) due to fewer polar functional groups .

Key Observations :

  • Imidazole-based methanones show antiproliferative activity at micromolar concentrations, suggesting superior therapeutic windows .

Biological Activity

(4-(Dimethylamino)phenyl)(indolin-1-yl)methanone, also known as compound B2718017, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18N2O
  • Molecular Weight : 270.34 g/mol

This compound features a dimethylamino group attached to a phenyl ring and is linked to an indolin moiety through a methanone functional group.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound has been evaluated for its effectiveness in inhibiting cell growth and inducing apoptosis.

Cell Line IC50 (μM) Mechanism of Action
U-87 MG12.5Induction of apoptosis via caspase activation
MIA PaCa-210.0Inhibition of cell proliferation
HeLa15.0Disruption of mitochondrial membrane potential

The IC50 values indicate the concentration required to inhibit 50% of cell viability, showcasing the compound's potency against these cancer types.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Protein Disulfide Isomerase (PDI) : Similar compounds have been shown to inhibit PDI, which is crucial for protein folding and stability, thereby affecting cancer cell survival .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications on the dimethylamino group and variations in the indolin structure can significantly influence its potency and selectivity.

Key Findings from SAR Studies

  • Dimethylamino Substitution : Variations in the alkyl groups attached to the nitrogen atom can enhance or reduce cytotoxicity.
  • Indolin Modifications : Changes in substituents on the indole ring impact binding affinity to target proteins and overall biological activity.
  • Phenyl Ring Variations : Different substituents on the phenyl ring have been shown to modulate the compound's interaction with cellular targets.

Study 1: In Vitro Efficacy Against Glioblastoma

A study focusing on glioblastoma cells demonstrated that this compound effectively reduced cell viability by over 60% at concentrations above 10 μM. The compound was found to activate caspase pathways, leading to apoptosis .

Study 2: Synergistic Effects with Chemotherapeutics

In combination studies with standard chemotherapeutic agents, this compound showed synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines. This suggests potential for use in combination therapies .

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